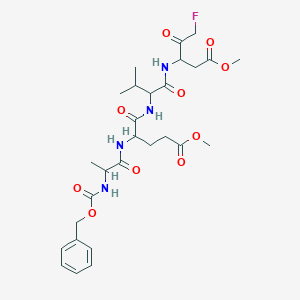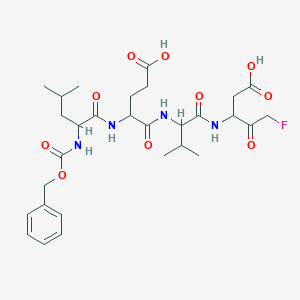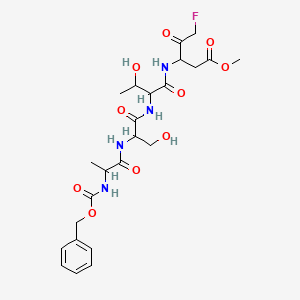
Protein SSX4 (31-50)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protein SSX4
Wissenschaftliche Forschungsanwendungen
Expression in Melanoma and Other Cancers
Protein SSX4 is a part of the SSX gene family, which includes SSX1, SSX2, SSX3, SSX4, and SSX5. These genes are known for their aberrant expression in various types of cancers, including melanoma. SSX proteins, considered as cancer/testis antigens, are potential targets for cancer immunotherapy. A study by dos Santos et al. (2000) highlighted the heterogeneous expression of SSX proteins in melanoma lesions and cell lines, revealing the importance of assessing SSX expression for potential immunotherapeutic trials (dos Santos et al., 2000).
Interactions with Other Proteins
Research by de Bruijn et al. (2002) explored the interactions of SSX2, a closely related protein to SSX4, with other human proteins like RAB3IP and SSX2IP. This study suggested potential implications for the mechanisms underlying normal and malignant cellular growth, which could extend to SSX4 given its similarity to SSX2 (de Bruijn et al., 2002).
Structure Determination Techniques
In a broader context, advanced techniques like serial femtosecond crystallography (SFX) using x-ray free-electron lasers (XFEL) have been applied for high-resolution structural determination of proteins like SSX4. Boutet et al. (2012) demonstrated the efficacy of SFX in analyzing the structure of difficult-to-crystallize molecules (Boutet et al., 2012).
SSX-1 Specific CD4+ T Cells in Cancer-Free Individuals
Godefroy et al. (2007) assessed the presence of CD4+ T cells directed against the SSX-1 antigen, a family member of SSX4, in cancer-free individuals. Their findings are crucial for developing passive and active immunotherapeutic approaches against cancers expressing SSX antigens (Godefroy et al., 2007).
T Cell Immune Response Against SSX Proteins
He et al. (2008) highlighted the identification of a common HLA-A*0201-restricted epitope among SSX family members, including SSX4, which can evoke a strong T cell immune response. This has implications for the development of peptide-mediated immunotherapy (He et al., 2008).
Eigenschaften
Sequenz |
YFSKKEWEKMKSSEKIVYVY |
|---|---|
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Protein SSX4 (31-50) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





